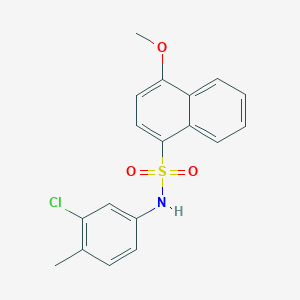
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with a methoxy group and a chloromethylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation Reactions: Products with hydroxyl or carbonyl groups.
Reduction Reactions: Amines derived from the reduction of the sulfonamide group.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the compound may interact with other proteins or receptors, modulating their activity and exerting various biological effects.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Comparison: N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a sulfonamide group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the sulfonamide group is crucial for its biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-12-7-8-13(11-16(12)19)20-24(21,22)18-10-9-17(23-2)14-5-3-4-6-15(14)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTUHPLEXDATHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-Oxo-1,3-diazinan-1-yl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7415339.png)
![4-Methyl-2-[2-[(1-methylcyclopropyl)sulfonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7415340.png)
![2-[2-[2-[(1-Methylcyclopropyl)sulfonylamino]ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7415345.png)
![2-[4-(5-Chloro-2-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7415353.png)
![4-[2-[(2-Fluorophenyl)methyl]piperidin-1-yl]sulfonylbutanoic acid](/img/structure/B7415372.png)
![(2S,3S)-2-[(2,2-difluoro-1,3-benzodioxol-5-yl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7415373.png)
![(3R,4R)-1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7415387.png)
![2-[2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7415393.png)
![4-[(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7415398.png)
![Methyl 3-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)propanoate](/img/structure/B7415411.png)
![4-chloro-3-fluoro-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]benzamide](/img/structure/B7415415.png)
![2-(2-cyclopropylpyridin-4-yl)oxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7415423.png)
![2-[(2R,4S)-1-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B7415425.png)
![1-ethyl-4-methyl-5-[(5-methyl-1H-imidazol-2-yl)sulfonylmethyl]triazole](/img/structure/B7415430.png)
